5-Bromo-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile
CAS No.: 1269291-11-3
Cat. No.: VC0036235
Molecular Formula: C10H5BrClN3
Molecular Weight: 282.525
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1269291-11-3 |
|---|---|
| Molecular Formula | C10H5BrClN3 |
| Molecular Weight | 282.525 |
| IUPAC Name | 5-bromo-1-(2-chlorophenyl)pyrazole-4-carbonitrile |
| Standard InChI | InChI=1S/C10H5BrClN3/c11-10-7(5-13)6-14-15(10)9-4-2-1-3-8(9)12/h1-4,6H |
| Standard InChI Key | LCWCLFDKWRDUSC-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)N2C(=C(C=N2)C#N)Br)Cl |
Introduction
Chemical Structure and Basic Properties
Molecular Structure and Composition
5-Bromo-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile contains a five-membered pyrazole ring with nitrogen atoms at positions 1 and 2. The compound features a bromine atom at position 5, a carbonitrile (CN) group at position 4, and a 2-chlorophenyl substituent attached to the N-1 position of the pyrazole ring. This arrangement of functional groups contributes to the compound's distinct chemical behavior and reactivity.
Similar pyrazole derivatives have been extensively studied for their diverse biological activities. For instance, research on related compounds like 5-amino-1-(5-bromo-2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile has demonstrated significant anticancer properties through the inhibition of cancer cell proliferation. These structural similarities suggest potential for comparable bioactivities in our target compound.
Physical and Chemical Properties
While specific data for 5-Bromo-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile is limited in the provided search results, we can extrapolate certain properties based on similar pyrazole derivatives. The compound is likely to be a crystalline solid at room temperature with limited water solubility but good solubility in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and chloroform.
Based on structural analysis, this compound would have a molecular formula of C10H5BrClN3, containing a pyrazole core with the specified substituents. The presence of the carbonitrile group, bromine, and chlorine atoms significantly influences its physical properties, including melting point, solubility, and stability under various conditions.
Synthesis and Production Methods
Raw Material Preparation
The synthesis of 5-Bromo-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile would likely begin with the preparation of key precursors. Drawing from production processes of similar compounds, this would involve obtaining high-purity starting materials including 2-chlorophenylhydrazine and appropriate cyano-containing building blocks . These raw materials must undergo purification processes such as recrystallization, filtration, and distillation to remove impurities that could interfere with subsequent reaction steps.
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile typically involves multiple reaction steps. Based on synthetic approaches used for similar pyrazole derivatives, one common route would include:
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Formation of the pyrazole ring through the reaction of 2-chlorophenylhydrazine with an appropriate β-keto nitrile under acidic or basic conditions
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Introduction of the bromine atom at the 5-position through selective bromination, likely using N-bromosuccinimide (NBS) or bromine in an appropriate solvent
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Optimization of reaction conditions to ensure regioselectivity and high yield of the desired product
Each step requires careful control of reaction parameters including temperature, pH, solvent selection, and reaction time. The bromination step is particularly critical and may require specific catalysts to ensure the correct position of substitution on the pyrazole ring.
Purification and Characterization
Following synthesis, the crude product requires purification to remove reaction by-products and unreacted starting materials. Purification techniques would typically include:
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Recrystallization from appropriate solvent systems to improve purity
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Column chromatography for the separation of closely related compounds
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Filtration and washing procedures to remove inorganic impurities
The final product would then undergo comprehensive characterization using various analytical techniques such as NMR spectroscopy, mass spectrometry, infrared spectroscopy, and elemental analysis to confirm its structure and purity. These steps ensure that the synthesized 5-Bromo-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile meets the required specifications for further applications.
Chemical Reactivity and Reactions
Reactive Centers and Functional Group Chemistry
5-Bromo-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile contains several reactive centers that can participate in various chemical transformations. The bromine atom at position 5 serves as an excellent site for nucleophilic substitution and cross-coupling reactions. Similarly, the carbonitrile group at position 4 can undergo hydrolysis, reduction, and other transformations to yield different functional groups including amides, amines, and carboxylic acids.
Pyrazole derivatives similar to our target compound have demonstrated versatile reactivity profiles. For instance, halogens like bromine and chlorine can be replaced by other nucleophiles in substitution reactions. The cyano group can participate in hydrolysis reactions to form carboxamides or carboxylic acids, and in reduction reactions to form primary amines .
Biological Activities and Applications
Anti-inflammatory and Antimicrobial Activities
Pyrazole compounds have also demonstrated significant anti-inflammatory and antimicrobial properties. Research by Ragavan et al. showed that novel 1,5-diaryl pyrazoles exhibited good antibacterial activity against various pathogens including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumonia . These findings suggest that 5-Bromo-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile might possess similar antimicrobial potential.
Additionally, certain pyrazole derivatives have shown anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This activity makes them candidates for treating conditions like rheumatoid arthritis and other inflammatory disorders . The specific substitution pattern in our target compound could potentially enhance these properties.
Agricultural Applications
Beyond medicinal applications, pyrazole derivatives have been explored for their pesticidal activities. Research indicates that these compounds can act as effective pesticides against a range of agricultural pests while demonstrating lower toxicity to non-target organisms. The presence of bromine and chlorine atoms in 5-Bromo-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile might contribute to enhanced pesticidal efficacy.
The compound's potential application in agriculture could provide alternatives to conventional pesticides, addressing concerns about environmental impact and pest resistance to existing products.
Structure-Activity Relationships
Impact of Functional Groups on Activity
The biological activity of pyrazole derivatives is strongly influenced by the nature and position of substituents on the pyrazole ring. In 5-Bromo-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile, several key structural features may contribute to its biological properties:
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The bromine atom at position 5 often enhances lipophilicity and membrane permeability
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The 2-chlorophenyl group at the N-1 position affects the compound's three-dimensional structure and binding properties
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The carbonitrile group at position 4 can participate in hydrogen bonding interactions with biological targets
Studies on related compounds have shown that alterations in these substituents can significantly modulate biological activities. For instance, research by Insuasty et al. demonstrated that specific substitution patterns on pyrazole-containing chalcones affected their potency against various cancer cell lines, with GI50 values ranging from 0.04 μM to 11.4 μM .
Comparative Analysis with Similar Compounds
When comparing 5-Bromo-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile with related compounds, several structure-activity patterns emerge. Research by Xia et al. on 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives revealed that compounds with log P values between 3.12 and 4.94 showed enhanced inhibitory effects on A549 cell growth . This suggests that the lipophilicity of our target compound, influenced by its bromine and chlorine substituents, could be a critical factor in its biological activity.
Similarly, studies by Zheng et al. on 3-aryl-1-(4-tert-butylbenzyl)-1H-pyrazole-5-carbohydrazide hydrazone derivatives demonstrated that specific structural features contributed to growth inhibitory effects and induced apoptosis in lung cancer cells . These findings provide valuable insights into how the structural elements of 5-Bromo-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile might influence its biological profile.
Data Tables and Technical Information
Physical and Chemical Properties
Below is a table summarizing the predicted physical and chemical properties of 5-Bromo-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile based on structural analysis and comparison with similar compounds:
| Property | Value/Description | Notes |
|---|---|---|
| Molecular Formula | C10H5BrClN3 | Based on structural composition |
| Molecular Weight | ~282 g/mol | Calculated from atomic weights |
| Physical State | Crystalline solid | Typical for similar pyrazole derivatives |
| Color | Off-white to pale yellow | Common for halogenated pyrazole compounds |
| Melting Point | ~180-200°C | Estimated range based on similar compounds |
| Solubility | Poorly soluble in water; soluble in DMSO, dichloromethane, and other organic solvents | Typical solubility profile for halogenated heterocycles |
| Log P | ~3.5-4.5 | Estimated partition coefficient |
| pKa | ~9-10 (pyrazole N-H) | Estimated based on similar structures |
Spectral Characteristics
Predicted spectral characteristics for 5-Bromo-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile would include:
| Spectral Method | Expected Key Features |
|---|---|
| 1H NMR | Signals for aromatic protons of 2-chlorophenyl group (7.2-7.8 ppm); signal for pyrazole C3-H (8.0-8.3 ppm) |
| 13C NMR | Signals for CN carbon (~115-120 ppm); pyrazole carbons (130-145 ppm); aromatic carbons (125-135 ppm) |
| IR | Strong absorption for C≡N stretching (~2220-2240 cm-1); C=N stretching (~1600-1650 cm-1); C-Br stretching (~550-650 cm-1) |
| Mass Spectrometry | Molecular ion peaks showing characteristic isotope patterns for Br and Cl atoms; fragmentation pattern including loss of CN, Br |
Future Research Directions
Synthesis Optimization and Scale-up
Future research could focus on optimizing the synthetic route for 5-Bromo-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile to improve yield, purity, and cost-effectiveness. This could involve exploring alternative catalysts, greener solvents, and continuous flow chemistry approaches. Additionally, investigations into scalable production methods would be valuable for potential industrial applications.
Specific areas for improvement might include developing more selective bromination methods, exploring microwave-assisted synthesis to reduce reaction times, and implementing continuous flow reactors for more consistent product quality during scale-up.
Structural Modifications and Derivative Development
The versatile scaffold of 5-Bromo-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile provides numerous opportunities for structural modifications to enhance specific biological activities or physical properties. Future research could explore:
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Replacement of the bromine atom with other substituents to modulate lipophilicity and biological activity
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Modifications of the 2-chlorophenyl group to optimize receptor binding in specific biological targets
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Transformations of the carbonitrile group to create libraries of amides, amines, or carboxylic acid derivatives
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Introduction of additional functional groups to enhance solubility or target specificity
These structural modifications could lead to improved pharmaceutical candidates with enhanced efficacy and reduced side effects.
Expanded Biological Evaluation
Comprehensive biological screening of 5-Bromo-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile and its derivatives would provide valuable insights into their therapeutic potential. Future research should include:
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In-depth evaluation against diverse cancer cell lines to assess anticancer activity
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Testing against resistant microbial strains to determine antimicrobial spectrum
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Investigation of specific molecular targets and mechanisms of action
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Assessment of pharmacokinetic properties and toxicity profiles
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Exploration of potential synergistic effects with established drugs
Such studies would clarify the biological profile of this compound and guide further development for specific applications.
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